1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-
CAS No.: 62927-46-2
Cat. No.: VC16260270
Molecular Formula: C20H14BrClN2O
Molecular Weight: 413.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62927-46-2 |
|---|---|
| Molecular Formula | C20H14BrClN2O |
| Molecular Weight | 413.7 g/mol |
| IUPAC Name | 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C20H14BrClN2O/c21-14-9-10-19(25-12-13-5-1-2-6-16(13)22)15(11-14)20-23-17-7-3-4-8-18(17)24-20/h1-11H,12H2,(H,23,24) |
| Standard InChI Key | BURGVVXOWFIOIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzimidazole scaffold—a fusion of benzene and imidazole rings—substituted at position 2 with a phenyl group bearing a 5-bromo substituent and a 2-chlorophenyl methoxy group. The molecular formula is C₁₈H₁₅BrClN, with a molecular weight of 413.695 g/mol. The bromine atom at position 5 and the 2-chlorophenyl methoxy group at position 2 confer distinct electronic and steric properties, influencing its interactions with biological targets.
Crystallographic and Spectroscopic Characterization
While direct crystallographic data for this specific compound is unavailable, related benzimidazole derivatives exhibit monoclinic crystal systems with unit cell parameters such as a = 9.3404 Å, b = 19.8395 Å, and c = 17.8985 Å . Fourier-transform infrared (FTIR) spectroscopy of analogous compounds reveals characteristic N–H stretching vibrations at ~3400 cm⁻¹ and C=N stretches at ~1600 cm⁻¹, consistent with the benzimidazole core .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1H-benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors under acidic conditions. For example, a related bis-benzimidazole boron complex was synthesized by refluxing 2-(2′-hydroxy-5′-methoxyphenyl)-1H-benzimidazole with boron hydroxide in tetrahydrofuran (THF), yielding a 70% purified product . Optimization strategies include:
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Solvent selection: Polar aprotic solvents like THF enhance reaction homogeneity.
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Catalysts: Lewis acids (e.g., B(OH)₃) facilitate cyclization and improve yields .
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Temperature control: Reflux conditions (~80°C) balance reaction kinetics and thermal stability .
Purification and Characterization
Recrystallization from ethanol or THF is standard for isolating pure benzimidazole derivatives . High-resolution mass spectrometry (HRMS) confirms molecular weights within ±0.001 Da, while ¹H NMR spectra resolve aromatic protons at δ 7.2–8.1 ppm and methoxy groups at δ 3.8–4.0 ppm .
Biological Activities and Mechanisms of Action
Anticancer Activity
Benzimidazole derivatives inhibit cancer cell proliferation through multiple mechanisms:
Topoisomerase Inhibition
Compounds such as 2g (IC₅₀ = 16.38 μM against MDA-MB-231 cells) disrupt DNA replication by binding to Topoisomerase I/II, inducing G₂/M phase arrest . Structural analogs with chloroalkyl or bromoalkyl substituents exhibit enhanced DNA minor groove binding, as evidenced by reduced [³H]thymidine incorporation in breast cancer cells .
Microtubule Disruption
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) destabilizes microtubules, upregulating cyclin B1 and BubR1 while downregulating Aurora B—a mechanism likely shared by the query compound due to structural similarities .
Antimicrobial Activity
The 2-chlorophenyl methoxy group enhances lipophilicity, improving membrane penetration. Against methicillin-resistant Staphylococcus aureus (MRSA), analogs demonstrate minimal inhibitory concentrations (MICs) as low as 4 μg/mL, outperforming amikacin . Antifungal activity against Candida albicans and Aspergillus niger (MIC = 64 μg/mL) is attributed to hydrophobic interactions with fungal ergosterol .
Pharmacological Applications
Targeted Cancer Therapy
Benzimidazole derivatives are promising candidates for precision medicine. For example, compound 5a inhibits EGFR, VEGFR-2, and PDGFR tyrosine kinases, suppressing HER2-positive breast cancer progression . The query compound’s bromo and chlorophenyl groups may similarly enhance kinase binding affinity.
Antibacterial Drug Development
The compound’s efficacy against Gram-positive bacteria positions it as a lead for tackling antibiotic resistance. Structural modifications, such as N-alkylation, further optimize pharmacokinetic profiles .
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